N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine

Description

Properties

IUPAC Name |

N-methyl-1-[2-(trifluoromethyl)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-12-5-6-2-3-13-7(4-6)8(9,10)11/h2-4,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRPRAIHDBXPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437468 | |

| Record name | N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165558-80-5 | |

| Record name | N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Drawing on its structural features, this document will delve into its significance, synthesis, and potential applications, offering valuable insights for professionals in drug discovery and development.

Introduction: The Strategic Importance of a Fluorinated Pyridine Derivative

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine (CAS Number: 165558-80-5) is a substituted pyridine derivative that has garnered significant interest in medicinal and agricultural chemistry.[1] Its structure, featuring a pyridine ring, a methylaminomethyl group at the 4-position, and a trifluoromethyl group at the 2-position, is key to its utility. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and increased bioavailability of parent molecules.[1] This is attributed to the strength of the carbon-fluorine bond, which resists metabolic degradation.

The pyridine core, a common scaffold in numerous biologically active compounds, combined with the trifluoromethyl moiety, makes this compound a valuable building block for creating new chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles. It is particularly noted for its use as a key intermediate in the synthesis of central nervous system (CNS) agents, including antidepressants and antipsychotic drugs, as well as in the design of novel pesticides.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 165558-80-5 | [1][2] |

| Molecular Formula | C₈H₉F₃N₂ | [1][2] |

| Molecular Weight | 190.17 g/mol | [1][2] |

| IUPAC Name | N-methyl-1-[2-(trifluoromethyl)-4-pyridinyl]methanamine | [2] |

| Computed XLogP3 | 1.1 | [2] |

| Topological Polar Surface Area | 24.9 Ų | [2] |

| Storage | 2-8°C, dry | [1] |

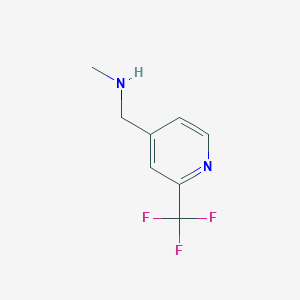

Molecular Structure:

Caption: 2D structure of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine.

Synthesis and Reactivity

Detailed, step-by-step synthesis protocols for N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine are not widely published. However, the synthesis of related trifluoromethyl-substituted pyridines generally involves multi-step processes. A plausible synthetic approach can be inferred from general methodologies for similar structures.

Conceptual Synthetic Workflow:

A common strategy for synthesizing substituted pyridines involves the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring. For N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine, a likely route would start with a commercially available substituted pyridine.

Caption: A conceptual workflow for the synthesis of the target compound.

Note: This represents a generalized synthetic pathway. The actual experimental conditions, including reagents, solvents, temperatures, and reaction times, would require careful optimization and are not available in the cited literature.

The amine functionality of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine allows for a variety of subsequent chemical transformations, making it a versatile intermediate for combinatorial chemistry and the generation of compound libraries for high-throughput screening.[1]

Analytical Characterization

The characterization of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine would typically involve a combination of spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the methylaminomethyl group, and the methyl protons.

-

¹³C NMR would provide signals for each unique carbon atom in the molecule, including the trifluoromethyl carbon.

-

¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and strong C-F stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Wash hands and any exposed skin thoroughly after handling.[3]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[3] Recommended storage is at 2-8°C and dry.[1]

Based on data for related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Applications in Research and Development

The primary value of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.

Drug Discovery

The presence of the trifluoromethyl group is known to enhance metabolic stability and can improve the binding affinity of a molecule to its biological target.[1] This makes the title compound an attractive starting point for the development of new drugs, particularly for neurological disorders where CNS penetration is crucial. The secondary amine provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR).

Agrochemicals

In the agrochemical sector, the trifluoromethylpyridine scaffold is present in a number of commercial pesticides. The unique properties imparted by the trifluoromethyl group can lead to the development of more potent and selective herbicides, insecticides, and fungicides.[1]

Conclusion

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its key structural features, particularly the trifluoromethyl group, offer the potential for improved metabolic stability and biological activity in derivative compounds. While detailed experimental data on its physicochemical properties and synthesis are limited in publicly available literature, this guide provides a comprehensive overview based on existing information and established chemical principles. Further research into the synthesis and characterization of this compound will undoubtedly facilitate its broader application in the development of new and improved chemical entities.

References

-

PubChem. N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine. [Link]

-

MySkinRecipes. N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine. [Link]

Sources

"synthesis of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine"

An In-depth Technical Guide to the Synthesis of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine

Introduction

The incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. This structural motif often imparts desirable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1] The target molecule, N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine, serves as a critical building block for the development of advanced chemical entities in these fields.[2] Its synthesis, therefore, is of significant interest to researchers and process chemists.

This guide provides a comprehensive overview of robust and efficient synthetic strategies for the preparation of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights into two primary synthetic pathways: the Nitrile Reduction Pathway and the Reductive Amination Pathway . Each protocol is designed as a self-validating system, grounded in authoritative chemical principles.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two key intermediates that form the basis of our strategic approach: 2-(trifluoromethyl)pyridine-4-carbonitrile and 2-(trifluoromethyl)pyridine-4-carbaldehyde . The choice of which intermediate to pursue dictates the subsequent synthetic steps. The following diagram illustrates the primary retrosynthetic disconnections.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy 1: The Nitrile Reduction Pathway

This pathway is a robust, multi-step approach that proceeds through a stable nitrile intermediate. It offers clear, well-defined transformations, making it highly reliable for laboratory-scale synthesis.

Caption: Workflow for the Nitrile Reduction Pathway.

Step 1.1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

The synthesis begins by converting the commercially available 2-hydroxy-4-(trifluoromethyl)pyridine into its chloro-analogue. This transformation is crucial as the chloro-substituent serves as a versatile leaving group for the subsequent nucleophilic substitution. Traditional methods for functionalizing pyridine rings can be challenging, but this chlorination provides a reliable entry point.[3]

Experimental Protocol:

-

To a stirred solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[3]

-

Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature.[3]

-

After the addition is complete, heat the mixture to reflux (approx. 80-110°C) for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.[3]

-

Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 1.2: Cyanation to 2-(Trifluoromethyl)pyridine-4-carbonitrile

The chloro-intermediate is converted to the corresponding nitrile via a nucleophilic aromatic substitution. This step is pivotal as the nitrile group is a versatile precursor to the required aminomethyl functionality.[4]

Experimental Protocol:

-

In a reaction vessel, combine 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂) (1.1-1.5 eq), and a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to 120-150°C for 4-8 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, cool the mixture to room temperature.

-

Workup typically involves quenching with an aqueous solution of ferric chloride or sodium cyanide to complex the copper salts, followed by extraction with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude nitrile is then purified, typically by silica gel chromatography.

Step 1.3: Reduction to 2-(Trifluoromethyl)-4-pyridinemethanamine

The nitrile is reduced to the primary amine. Catalytic hydrogenation is often the method of choice due to its clean conversion and atom economy.

Experimental Protocol:

-

In a high-pressure reactor (autoclave), dissolve 2-(trifluoromethyl)pyridine-4-carbonitrile (1.0 eq) in a suitable solvent, such as methanol or ethanol, saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.

-

Add a catalytic amount of Raney Nickel (5-10% w/w), slurried in the same solvent.

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to 40-60°C with vigorous stirring.

-

After 4-12 hours, or once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to afford the primary amine, which can often be used in the next step without further purification.

Step 1.4: N-Methylation to Final Product

The final step involves the selective methylation of the primary amine. The Eschweiler-Clarke reaction is an excellent choice as it is a reductive amination that uses formaldehyde as the carbon source and formic acid as the reducing agent, minimizing the risk of over-methylation or quaternization of the pyridine nitrogen.

Experimental Protocol:

-

To a flask containing 2-(trifluoromethyl)-4-pyridinemethanamine (1.0 eq), add formic acid (2.0-3.0 eq).

-

Add aqueous formaldehyde (37% solution, 1.5-2.0 eq) portion-wise while stirring.

-

Heat the reaction mixture to 80-100°C for 2-6 hours. Evolution of carbon dioxide will be observed.

-

Monitor the reaction by TLC until the primary amine is consumed.

-

Cool the mixture to room temperature and make it basic (pH > 10) by the careful addition of an aqueous NaOH solution.

-

Extract the product with ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine.

Synthetic Strategy 2: The Reductive Amination Pathway

This more convergent approach synthesizes the target molecule by forming the C-N bond directly from an aldehyde intermediate and methylamine. This one-pot reaction is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and isolation procedures.[5][6]

Caption: Workflow for the Convergent Reductive Amination Pathway.

Step 2.1: Synthesis of 2-(Trifluoromethyl)pyridine-4-carbaldehyde

The key intermediate for this pathway is the aldehyde, which can be prepared from the nitrile synthesized in Strategy 1. A partial reduction using Diisobutylaluminium hydride (DIBAL-H) is effective for this transformation, as it reduces the nitrile to an imine intermediate that is hydrolyzed to the aldehyde upon aqueous workup.

Experimental Protocol:

-

Dissolve 2-(trifluoromethyl)pyridine-4-carbonitrile (1.0 eq) in an anhydrous solvent like toluene or dichloromethane and cool the solution to -78°C (dry ice/acetone bath) under an inert atmosphere.

-

Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.1-1.2 eq) dropwise, maintaining the temperature below -70°C.

-

Stir the reaction at -78°C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl, and allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purify the crude aldehyde by silica gel chromatography.

Step 2.2: Direct Reductive Amination

This one-pot procedure combines the aldehyde, methylamine, and a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reductant for this purpose as it is selective for the iminium ion intermediate and tolerant of a wide range of functional groups.

Experimental Protocol:

-

In a reaction flask, dissolve 2-(trifluoromethyl)pyridine-4-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Add a solution of methylamine (1.5-2.0 eq, e.g., 2.0 M solution in THF or 40% in water).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/iminium ion.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise. The reaction is typically mildly exothermic.

-

Continue stirring at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield pure N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine.

Data and Performance Summary

| Parameter | Strategy 1: Nitrile Reduction | Strategy 2: Reductive Amination | Causality & Field Insights |

| Key Intermediate | 2-(Trifluoromethyl)pyridine-4-carbonitrile | 2-(Trifluoromethyl)pyridine-4-carbaldehyde | The nitrile is generally more stable and easier to handle/store than the aldehyde, which can be prone to oxidation. |

| Number of Steps | 4 (from 2-hydroxy precursor) | 2 (from nitrile precursor) | The reductive amination pathway is more step-economical, reducing cumulative yield loss and waste generation. |

| Key Reagents | SOCl₂, CuCN, Raney Ni, HCHO/HCOOH | DIBAL-H, CH₃NH₂, NaBH(OAc)₃ | Strategy 1 uses classic named reactions. Strategy 2 employs modern, milder reagents (DIBAL-H, NaBH(OAc)₃) that offer high selectivity and functional group tolerance. |

| Overall Yield | Moderate | Good to High | Convergent syntheses often provide higher overall yields by minimizing the number of sequential transformations. |

| Process Control | Each step is isolated and purified, offering multiple points for quality control. | A one-pot reaction requires careful control of conditions to ensure complete imine formation before reduction. | For process development, Strategy 1 may be easier to troubleshoot initially, while Strategy 2 is superior for optimized, large-scale production. |

Conclusion

Both the Nitrile Reduction and Reductive Amination pathways represent viable and effective strategies for the synthesis of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine. The choice between them depends on the specific requirements of the research or development campaign, including scale, available starting materials, and desired process efficiency.

The Nitrile Reduction Pathway is a classic, robust sequence that provides excellent control at each discrete step, making it well-suited for foundational research and smaller-scale preparations. In contrast, the Reductive Amination Pathway offers a more elegant and efficient solution, leveraging modern synthetic methods to achieve a higher-yielding, step-economical process ideal for scale-up and process chemistry applications. By understanding the underlying principles and practical considerations of each route, researchers can confidently select and execute the optimal synthesis for their objectives.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

- Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents.

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]

- Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Google Patents.

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

-

2-(Trifluoromethyl)Pyridine-4-Carbonitrile. Methylamine Supplier. Available at: [Link]

-

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine. PubChem. Available at: [Link]

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available at: [Link]

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. Available at: [Link]

-

Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. National Institutes of Health. Available at: [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available at: [Link]

-

Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. Available at: [Link]

-

3-(trifluoromethyl)pyridine-2-carbonitrile. MySkinRecipes. Available at: [Link]

-

N-methylation and Quaternization of Pyridine in Vitro by Rabbit Lung, Liver and Kidney N-methyltransferases: An S-adenosyl-L-methionine-dependent Reaction. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(trifluoromethyl)pyridine-2-carbonitrile [myskinrecipes.com]

- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 4. 2-(Trifluoromethyl)Pyridine-4-Carbonitrile: Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]

- 5. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine: A Synthetic Intermediate with Potential Pharmacological Significance

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. While its specific biological mechanism of action is not extensively documented in publicly available literature, its structural motifs—a trifluoromethyl group and a pyridinemethanamine core—are prevalent in a variety of biologically active compounds. This technical guide provides a comprehensive analysis of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine, focusing on its chemical properties, its established role as a synthetic intermediate, and the inferred biological significance based on the activities of structurally related molecules. This document serves as a resource for researchers utilizing this compound in the synthesis of novel therapeutic agents and agrochemicals.

Introduction: Unveiling the Potential of a Key Building Block

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is a chemical compound identified by the CAS number 165558-80-5.[1] Its structure features a pyridine ring substituted with a trifluoromethyl group at the 2-position and an N-methylmethanamine group at the 4-position. The trifluoromethyl moiety is a bioisostere of a methyl group but with significantly different electronic properties. It is highly electron-withdrawing, which can profoundly influence the physicochemical properties of a molecule, such as its metabolic stability, binding affinity to biological targets, and cell permeability.[2][3]

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C8H9F3N2 | PubChem[1] |

| Molecular Weight | 190.17 g/mol | PubChem[1] |

| IUPAC Name | N-methyl-1-[2-(trifluoromethyl)pyridin-4-yl]methanamine | PubChem[1] |

| CAS Number | 165558-80-5 | PubChem[1] |

Key Structural Features and Their Implications:

-

Trifluoromethyl Group: This group is a strong electron-withdrawing moiety, which can significantly impact the pKa of the pyridine nitrogen, making it less basic. In a biological context, the C-F bond is highly stable, rendering the trifluoromethyl group resistant to metabolic degradation, which can lead to an increased half-life of a drug candidate.[2]

-

Pyridinemethanamine Core: The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological macromolecules. The N-methylmethanamine substituent provides a basic nitrogen atom that can participate in hydrogen bonding and salt bridge formation, which are crucial for molecular recognition at a target site.

Role as a Versatile Synthetic Intermediate

The primary documented application of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine and its isomers is as an intermediate in organic synthesis. The presence of reactive sites—the secondary amine and the pyridine ring—allows for a variety of chemical transformations to build more complex molecules.

For instance, a structurally similar compound, N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine, is highlighted as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[7] This suggests that N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine could be similarly employed in the synthesis of pharmacologically active agents.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow where a compound like N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine could be utilized as a building block in a multi-step synthesis of a target molecule, such as a kinase inhibitor.

Caption: Generalized synthetic workflow utilizing N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine.

Inferred Biological Significance and Potential Therapeutic Applications

Given the prevalence of the trifluoromethylpyridine scaffold in bioactive molecules, it is plausible to infer potential, albeit unproven, therapeutic applications for compounds derived from N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine.

-

Kinase Inhibition: As previously mentioned, a structural isomer is an intermediate for kinase inhibitors.[7] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. Small molecules that inhibit specific kinases are a major class of targeted cancer therapies. The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

-

Agrochemicals: Trifluoromethylpyridine derivatives are also key components of modern herbicides and pesticides.[2] The trifluoromethyl group often enhances the potency and metabolic stability of these agents.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a simplified signaling pathway that is often targeted in cancer therapy and where a hypothetical inhibitor derived from our compound of interest might act.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocols for Compound Characterization

For any synthetic intermediate, rigorous characterization is crucial to ensure its identity, purity, and suitability for subsequent reactions. The following are standard experimental protocols for the characterization of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Protocol:

-

Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR signals: Resonances corresponding to the aromatic protons on the pyridine ring, the methylene protons, and the N-methyl protons.

-

Expected ¹³C NMR signals: Resonances for each unique carbon atom, including the characteristic quartet for the CF3 carbon due to C-F coupling.

-

Expected ¹⁹F NMR signals: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) for a molecule with a basic nitrogen.

-

Acquire a high-resolution mass spectrum (HRMS).

-

Expected Result: The measured mass of the protonated molecule [M+H]⁺ should correspond to the calculated exact mass of C8H10F3N2⁺.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Protocol:

-

Dissolve a small amount of the compound in the mobile phase.

-

Inject the sample onto a suitable HPLC column (e.g., C18).

-

Elute with a gradient of two or more solvents (e.g., water and acetonitrile with 0.1% formic acid).

-

Detect the eluting compound using a UV detector, typically at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

-

Expected Result: A single major peak indicates high purity. The peak area can be used to quantify the purity relative to any impurities.

-

Conclusion

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is a valuable chemical intermediate with significant potential in the synthesis of pharmacologically and agrochemically important molecules. While its own biological mechanism of action is not a subject of extensive study, the well-established roles of its structural components—the trifluoromethyl group and the pyridine core—provide a strong rationale for its use in drug discovery and development. The information and protocols presented in this guide offer a foundation for researchers to effectively utilize this compound as a building block for novel and potentially impactful chemical entities. Further investigation into the biological activities of derivatives of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is warranted to fully explore its therapeutic potential.

References

-

PubChem. N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine. Available from: [Link]

-

MySkinRecipes. N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. Available from: [Link]

- Google Patents. EP0063872A1 - Process for the preparation of fluoromethyl pyridines and certain novel products obtained therefrom.

- Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.

- Google Patents. US4650875A - Preparation of (trifluoromethyl)pyridines.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

Sources

- 1. N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine | C8H9F3N2 | CID 10261913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0063872A1 - Process for the preparation of fluoromethyl pyridines and certain novel products obtained therefrom - Google Patents [patents.google.com]

- 5. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 7. N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine [myskinrecipes.com]

"N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine CAS number 165558-80-5"

An In-depth Technical Guide to N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine (CAS: 165558-80-5)

A Core Building Block for Modern Medicinal Chemistry

This document provides a comprehensive technical overview of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine, a key heterocyclic intermediate. We will delve into its fundamental properties, explore robust synthetic strategies, and contextualize its applications within contemporary drug discovery and agrochemical research. This guide is intended for researchers, medicinal chemists, and process development scientists who utilize advanced chemical building blocks to create novel, high-value molecules.

Core Compound Analysis: Structure and Properties

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is a substituted pyridine derivative whose value is derived from the unique interplay of its three core functional components:

-

Pyridine Core: A foundational heterocyclic scaffold prevalent in numerous biologically active compounds.

-

Trifluoromethyl (CF₃) Group: This moiety is a cornerstone of modern drug design. Its strong electron-withdrawing nature significantly impacts the pKa of the pyridine ring, altering its potential for hydrogen bonding and electrostatic interactions with biological targets.[1] Furthermore, the CF₃ group is known to enhance metabolic stability by blocking sites of oxidative metabolism and improve bioavailability by increasing lipophilicity.[2]

-

N-methylmethanamine Side Chain: This secondary amine provides a crucial reactive handle for straightforward derivatization, making it an ideal entry point for combinatorial library synthesis and structure-activity relationship (SAR) studies.[2]

Physicochemical Data

The fundamental properties of this compound are summarized below, providing a baseline for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 165558-80-5 | PubChem[3] |

| Molecular Formula | C₈H₉F₃N₂ | PubChem[3] |

| Molecular Weight | 190.17 g/mol | PubChem[3] |

| IUPAC Name | N-methyl-1-[2-(trifluoromethyl)pyridin-4-yl]methanamine | PubChem[3] |

| Synonyms | N-Methyl-1-(2-(trifluoromethyl)pyridin-4-yl)methanamine | PubChem[3] |

| Storage | 2-8°C, under dry conditions | MySkinRecipes[2] |

Synthesis and Derivatization Strategy

While numerous methods exist for the synthesis of substituted trifluoromethylpyridines, a robust and scalable approach to N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine involves the reductive amination of a key aldehyde intermediate. This method is favored for its high efficiency, operational simplicity, and the widespread availability of the necessary reagents.

Proposed Synthetic Workflow

The following diagram outlines a logical and field-proven pathway for the synthesis of the title compound, starting from the commercially available 2-(Trifluoromethyl)-4-methylpyridine.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Nucleophilic Substitution

This protocol details the second, crucial step of the synthesis, which forms the final product. The causality behind this choice of reaction is its high yield and selectivity. Using an excess of methylamine drives the reaction to completion and minimizes the formation of the tertiary amine byproduct.

Objective: To synthesize N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine from 4-(Bromomethyl)-2-(trifluoromethyl)pyridine.

Materials:

-

4-(Bromomethyl)-2-(trifluoromethyl)pyridine (1.0 eq)

-

Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (3.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(Bromomethyl)-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add the methylamine solution (3.0 eq) dropwise over 15 minutes. The use of a low temperature controls the exothermicity of the reaction.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with DCM.

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any acidic impurities and residual aqueous-soluble components. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by flash column chromatography on silica gel to yield N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine as the final product.

Derivatization Potential: A Gateway to Chemical Diversity

The secondary amine of the title compound is a versatile functional group for building molecular libraries. Its nucleophilicity allows for a wide range of subsequent reactions, enabling extensive SAR exploration.

Caption: Role of the scaffold in a typical drug discovery workflow.

Agrochemicals

In agrochemical science, trifluoromethyl-substituted pyridines are integral to the design of modern herbicides and pesticides. [1]The CF₃ group can increase the potency and selectivity of the active ingredient, allowing for lower application rates and improved environmental profiles. This building block serves as a key intermediate for novel pesticides that interact with specific biological targets in insects or weeds. [2]

Analytical Characterization

Rigorous analytical control is essential to validate the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic methods should be employed.

Protocol: Purity Assessment by HPLC

Rationale: Reverse-phase HPLC is the standard for assessing the purity of small organic molecules, separating the target compound from starting materials, reagents, and byproducts.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Acceptance Criterion: Purity ≥ 95%

Structural Confirmation

| Technique | Expected Observations |

| LC-MS (ESI+) | [M+H]⁺ peak at m/z = 191.08 |

| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to N-CH₃, CH₂, aromatic pyridine protons, and NH proton. |

| ¹⁹F NMR (376 MHz, CDCl₃) | A singlet corresponding to the CF₃ group. |

Safety, Handling, and Storage

While a specific safety data sheet for this exact compound is not publicly available, data from structurally similar trifluoromethyl-pyridines provides a strong basis for safe handling protocols. [4][5][6] Hazard Assessment:

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin. [4]* Irritation: Expected to cause skin and serious eye irritation. [5][7]May cause respiratory irritation.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. [4]Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [5]Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. [2]Recommended storage temperature is 2-8°C. [2]

Conclusion

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined structure, featuring the strategically placed trifluoromethyl group and a reactive amine handle, provides a reliable and versatile platform for the synthesis of complex and biologically active molecules. The robust synthetic routes and clear derivatization potential make it an indispensable asset for research teams aiming to accelerate their discovery programs in both medicine and agriculture.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10261913, N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine. Retrieved from [Link].

-

LookChem (n.d.). Cas 165558-80-5, N-methyl-1-(2-(trifluoromethyl)pyridin. Retrieved from [Link].

-

MySkinRecipes (n.d.). N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine. Retrieved from [Link].

-

Iwasaki, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 133-146. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14761444, 2-Methyl-4-(trifluoromethyl)pyridine. Retrieved from [Link].

-

Jubilant Ingrevia Limited (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Retrieved from [Link].

-

Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. Retrieved from [Link].

- Google Patents (2012). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.

-

Deng, G., & Huang, H. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH₄I/Na₂S₂O₄-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 248-270. Retrieved from [Link].

- Google Patents (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

- Google Patents (2000). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.

-

Savych, O. V., et al. (2021). The iterative application of a large chemical space in the drug discovery process. Journal of Organic and Pharmaceutical Chemistry, 19(4), 3-11. Retrieved from [Link].

-

Kypreos, K. E. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Mini reviews in medicinal chemistry, 8(9), 946-954. Retrieved from [Link].

-

Chemspace (n.d.). 2-Amino-4-(trifluoromethyl)pyridine: Properties, Applications, and Supply. Retrieved from [Link].

-

ResearchGate (2023). Liquid Chromatography–Mass Spectrometry Method for Determination of N-Methyl-N-Nitrosopyridin-4-Amine in a Vonoprazan Fumarate Drug. Retrieved from [Link].

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine [myskinrecipes.com]

- 3. N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine | C8H9F3N2 | CID 10261913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These intrinsic characteristics—such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility—govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine, a substituted pyridine derivative of interest in medicinal chemistry. The presence of a trifluoromethyl group, a methylamine side chain, and the pyridine core imparts a unique combination of electronic and steric features that modulate its physicochemical and, consequently, its pharmacological properties.

The trifluoromethyl group is a well-recognized bioisostere for a methyl group, yet it possesses a strong electron-withdrawing nature due to the high electronegativity of fluorine atoms. This electronic pull significantly impacts the basicity of the pyridine nitrogen. Concurrently, the methylaminomethyl substituent at the 4-position introduces a basic center and a potential site for hydrogen bonding, influencing both pKa and solubility. This guide will delve into the known and estimated properties of this compound, provide detailed methodologies for their experimental determination, and discuss the implications of these properties in a drug discovery context.

Compound Identification and Core Properties

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is a heterocyclic amine with the following structural and identifying information:

-

IUPAC Name: N-methyl-1-[2-(trifluoromethyl)pyridin-4-yl]methanamine[1]

-

CAS Number: 165558-80-5[1]

-

Molecular Formula: C₈H₉F₃N₂[1]

-

Molecular Weight: 190.17 g/mol [1]

-

Chemical Structure:

Caption: 2D structure of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine.

A summary of its key computed physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Weight | 190.17 g/mol | PubChem[1] |

| XLogP3 | 1.1 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 24.9 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[1] |

Ionization Constant (pKa): A Tale of Two Basic Centers

The pKa of a molecule is a critical parameter that dictates its charge state at a given pH, which in turn affects its solubility, permeability, and target engagement. N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine possesses two basic nitrogen atoms: the pyridine ring nitrogen and the secondary amine in the side chain.

-

Pyridine Nitrogen: The basicity of the pyridine nitrogen is significantly reduced by the strong electron-withdrawing effect of the trifluoromethyl group at the 2-position. For comparison, the pKa of pyridine is approximately 5.2. The trifluoromethyl group will lower this value considerably.

-

Aliphatic Amine Nitrogen: The secondary amine in the N-methylmethanamine side chain is expected to be the more basic of the two nitrogens. The pKa of a typical secondary amine is around 10-11.

Estimated pKa Values:

Experimental Determination of pKa

A robust method for determining pKa values is potentiometric titration. This technique involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting change in pH.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration:

-

Preparation: A precise amount of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is dissolved in a suitable solvent, typically water or a water/co-solvent mixture if solubility is limited. The pH electrode is calibrated using standard buffer solutions.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the sample solution using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: The collected data is plotted as pH versus the volume of titrant added. The equivalence points, where the moles of acid added equal the moles of the basic species, are identified from the inflection points of the titration curve. The pKa is determined as the pH at the half-equivalence point. For a molecule with two basic centers, two distinct equivalence points and corresponding pKa values will be observed.

Lipophilicity (logP): Balancing Polarity and Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes.

The computed XLogP3 value for N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is 1.1[1], suggesting a relatively balanced hydrophilic-lipophilic character. The trifluoromethyl group generally increases lipophilicity, while the pyridine ring and the secondary amine contribute to its polarity and potential for hydrogen bonding with water.

Experimental Determination of logP

The gold standard for experimental logP determination is the shake-flask method. However, for higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) is often employed.

Workflow for Shake-Flask logP Determination

Caption: Workflow for aqueous solubility determination.

Step-by-Step Protocol for Aqueous Solubility Determination:

-

Equilibration: An excess amount of the solid compound is added to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to remove any undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a calibrated analytical method, such as HPLC-UV or LC-MS.

Chemical Stability: Considerations for Trifluoromethylpyridines

The chemical stability of a drug candidate is paramount for its successful development, manufacturing, and storage. The trifluoromethyl group is generally considered to be metabolically stable. The pyridine ring itself is also relatively robust. Potential liabilities for N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine could include oxidation of the secondary amine or the pyridine ring under certain conditions. Formal stability studies, such as forced degradation under acidic, basic, oxidative, and photolytic conditions, would be necessary to fully characterize its stability profile.

Conclusion: A Roadmap for Further Characterization

This technical guide has provided a comprehensive overview of the key physicochemical properties of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine, drawing upon computed data and comparisons with analogous structures. While experimental data for this specific molecule is limited in the public domain, the provided methodologies offer a clear path for its empirical characterization. A thorough understanding and experimental validation of its pKa, logP, and solubility are essential next steps for any research program involving this compound. These parameters will be instrumental in interpreting biological data, guiding formulation development, and ultimately, in assessing its potential as a successful drug candidate.

References

-

PubChem. (n.d.). 4-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). N-Methyl-N-nitroso-2-pyridinamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-113. [Link]

-

Chem-Impex. (n.d.). 4-(Aminomethyl)pyridine. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 21, 2026, from [Link]

-

ACS Publications. (2021). Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s for Detecting Hazardous Herbicide Contaminants. Chemistry of Materials. [Link]

-

PubChem. (n.d.). N-methyl-1-(pyridin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)-4-pyridinemethanol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(Aminomethyl)pyridine (CAS 3731-53-1). Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca. [Link]

-

PubChem. (n.d.). 3-(Methylaminomethyl)pyridine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine

Abstract

This technical guide provides a comprehensive review of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold significantly influences the molecule's physicochemical and pharmacological properties, making it a valuable intermediate in the synthesis of advanced therapeutic agents. This document details its chemical characteristics, outlines a robust synthetic methodology via reductive amination, explores its known biological significance as a precursor to potent enzyme inhibitors, and provides detailed, field-tested experimental protocols. The content is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and actionable insights to leverage this compound in their research and development endeavors.

Introduction and Chemical Profile

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is a substituted pyridine derivative recognized for its utility as a key intermediate in the synthesis of complex pharmaceutical compounds.[1] Its structure is characterized by a pyridine ring substituted at the 2-position with a trifluoromethyl (-CF3) group and at the 4-position with an N-methylaminomethyl group.

The trifluoromethyl group is a critical pharmacophore in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, bioavailability, and binding affinity of a parent molecule.[2] The secondary amine functionality provides a reactive site for further molecular elaboration, enabling its use in combinatorial chemistry and the high-throughput screening of new bioactive compounds.[1]

Table 1: Physicochemical Properties of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine [3]

| Property | Value |

| Molecular Formula | C₈H₉F₃N₂ |

| Molecular Weight | 190.17 g/mol |

| IUPAC Name | N-methyl-1-[2-(trifluoromethyl)pyridin-4-yl]methanamine |

| CAS Number | 165558-80-5 |

| Appearance | Not specified, likely an oil or low-melting solid |

| Storage Conditions | 2-8°C, dry environment[1] |

This compound's structure makes it particularly valuable in the development of agents targeting the central nervous system (CNS), such as antidepressants and antipsychotics, where it can modulate neurotransmitter receptors.[1] Furthermore, its derivatives have shown promise as potent and selective inhibitors of enzymes like Lysyl Oxidase-Like 2 (LOXL2), which is implicated in fibrotic diseases.[4]

Synthesis and Mechanism: Reductive Amination

The most direct and widely employed method for synthesizing N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is the reductive amination of its corresponding aldehyde precursor, 2-(trifluoromethyl)-4-pyridinecarboxaldehyde. This reaction is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and operational simplicity.[5][6]

Rationale and Mechanistic Overview

Reductive amination involves two key transformations in a single pot: the formation of an imine (or iminium ion) intermediate followed by its immediate reduction to an amine.[5] This approach is favored over a two-step process of isolating the imine and then reducing it, as imines can often be unstable.[7]

The reaction proceeds as follows:

-

Imine Formation: The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of 2-(trifluoromethyl)-4-pyridinecarboxaldehyde. This is followed by the elimination of a water molecule to form an imine intermediate. The process is typically catalyzed by mild acid and driven to completion by the removal of water, often with a dehydrating agent like molecular sieves.[8]

-

Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.

The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (STAB) is an exemplary reagent for this purpose due to its selectivity and tolerance for various functional groups.[9]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified product.

Caption: Workflow for the synthesis of N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each step includes justifications for the chosen reagents and conditions.

Objective: To synthesize N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine from 2-(trifluoromethyl)-4-pyridinecarboxaldehyde.

Materials:

-

2-(Trifluoromethyl)-4-pyridinecarboxaldehyde (1.0 eq)[10]

-

Methylamine solution (e.g., 2.0 M in THF, 1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)[9]

-

1,2-Dichloroethane (DCE) (Anhydrous)[9]

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-(trifluoromethyl)-4-pyridinecarboxaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M. Rationale: DCE is the preferred solvent for STAB reductions, as it is aprotic and effectively solubilizes the reactants.[9]

-

Add the methylamine solution (1.2 eq) dropwise to the stirred solution at room temperature. Rationale: A slight excess of the amine ensures complete formation of the imine intermediate.

-

Allow the mixture to stir for 30 minutes. This period allows for the formation of the imine/iminium ion equilibrium.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. Rationale: STAB is a mild and selective hydride donor, ideal for reducing the iminium ion without affecting the starting aldehyde. Portion-wise addition helps control any potential exotherm.[9]

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Rationale: This step neutralizes any remaining acid and quenches the excess reducing agent.

-

Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DCE).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) containing a small amount of triethylamine (e.g., 1%). Rationale: The addition of a basic modifier like triethylamine prevents the amine product from tailing on the acidic silica gel, leading to better separation and purity.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to afford N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine.

-

Biological Significance and Applications

While N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is primarily an intermediate, its structural motif is present in several biologically active molecules. Its primary role is to serve as a versatile scaffold for building more complex structures with therapeutic potential.

Precursor to LOXL2 Inhibitors

A notable application is in the synthesis of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase.[4] LOXL2 plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). Its upregulation is strongly associated with the progression of fibrotic diseases, such as idiopathic pulmonary fibrosis and liver fibrosis.

The general pathway from the core intermediate to a potential LOXL2 inhibitor involves the derivatization of the N-methylamino group.

Caption: Pathway from the core intermediate to advanced therapeutic agents.

Research has shown that compounds incorporating the 4-(aminomethyl)-6-(trifluoromethyl)pyridine scaffold can act as potent, selective, and irreversible inhibitors of LOXL2.[4] For example, the clinical candidate PAT-1251, a "first-in-class" small-molecule LOXL2 inhibitor, was developed from a lead compound containing this core structure. Oral administration of its parent compound significantly reduced fibrosis in preclinical animal models, highlighting the therapeutic potential derived from this chemical building block.[4]

Role in CNS Drug Discovery

The trifluoromethylpyridine moiety is a common feature in molecules designed to cross the blood-brain barrier and interact with CNS targets. The properties imparted by the -CF3 group are advantageous for CNS drug candidates, which require a delicate balance of lipophilicity and metabolic stability. The amine handle on N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine allows for its incorporation into structures aimed at modulating neurotransmitter systems.[1]

Conclusion

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine stands out as a high-value intermediate for modern drug discovery. Its synthesis via reductive amination is a robust and scalable process, providing reliable access to this versatile building block. The strategic combination of a reactive amine handle and the pharmacologically beneficial trifluoromethyl group makes it an essential component in the development of next-generation therapeutics, particularly in the fields of anti-fibrotic and central nervous system agents. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in advanced research programs.

References

-

PubChem. (n.d.). N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine. Retrieved from [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 134–146. Retrieved from [Link]

-

Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2018). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2018(48), 6828-6834. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-(trifluoromethyl)-pyridine-4-carboxaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]

-

Pelter, A., & Flack, K. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(38), 7113-7116. Retrieved from [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

-

Thomson, D. S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

Sources

- 1. N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine [myskinrecipes.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine | C8H9F3N2 | CID 10261913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. 2-(TRIFLUOROMETHYL)-PYRIDINE-4-CARBOXALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

"discovery and history of trifluoromethylpyridines"

An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridines

Abstract

Trifluoromethylpyridines (TFMPs) have emerged as a cornerstone structural motif in modern medicinal and agricultural chemistry. The introduction of the trifluoromethyl (-CF3) group onto a pyridine scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable for modulating biological activity.[1][2][3] This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for accessing this privileged chemical class. We will explore the seminal early-stage syntheses, the development of industrial-scale processes, and the advent of modern, selective trifluoromethylation techniques, offering insights into the causal relationships behind key experimental choices and validating the protocols that have become standards in the field.

Introduction: The Rise of a Privileged Scaffold

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug and agrochemical discovery. The trifluoromethyl group, in particular, is prized for its strong electron-withdrawing nature and its ability to act as a bioisostere for other groups, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1][4] When combined with the pyridine ring—a versatile nitrogen-containing heterocycle prevalent in nature and pharmaceuticals—the resulting trifluoromethylpyridine core offers a powerful platform for innovation. This has led to the development of numerous successful commercial products, from the herbicide Fluazifop-butyl to a range of pharmaceutical candidates in clinical trials.[4][5] The journey from initial discovery to widespread application is a story of evolving chemical ingenuity, driven by the need for more efficient, selective, and scalable synthetic methods.

Early Discoveries: From Benzotrifluoride to the First Trifluoromethylpyridine

The story of trifluoromethylpyridines begins with the broader history of trifluoromethylated aromatics. In 1898, Frédéric Swarts reported the first synthesis of an aromatic compound bearing a -CF3 group, converting benzotrichloride to benzotrifluoride using antimony trifluoride (SbF3).[4][6] This foundational work laid the groundwork for halogen exchange (Halex) reactions as a viable method for introducing fluorine.

It was not until nearly half a century later, in 1947, that this strategy was successfully applied to the pyridine nucleus. Researchers adapted Swarts' approach by first performing a radical chlorination of picoline (methylpyridine) to form the corresponding trichloromethylpyridine. Subsequent fluorination of this intermediate yielded the first reported trifluoromethylpyridine.[4][5] This multi-step process, while harsh and often low-yielding by modern standards, marked the birth of TFMP chemistry and established the dominant synthetic paradigm for decades to come.

The Evolution of Synthetic Strategies

The synthetic toolbox for accessing trifluoromethylpyridines has expanded dramatically since 1947. Methodologies can be broadly categorized into three core strategies, each with distinct advantages and applications.

Strategy 1: Halogen Exchange on Pre-functionalized Pyridines

This classical approach remains a cornerstone of industrial TFMP synthesis due to its reliance on inexpensive starting materials. The general workflow involves converting a methyl group on the pyridine ring into a trichloromethyl group, which is then fluorinated.

Causality and Experimental Rationale: The choice of a methyl group as the starting point is driven by the low cost and wide availability of picoline isomers. The free-radical chlorination of the methyl group is a well-understood and scalable process. The subsequent chlorine-fluorine exchange is thermodynamically favorable. Early methods used antimony trifluoride, but industrial processes later shifted to using anhydrous hydrogen fluoride (HF), often under high temperature and pressure, sometimes with a metal halide catalyst to improve efficiency.[4][7][8] This approach is particularly effective for producing bulk quantities of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) from 3-picoline.[4]

Diagram 1: The Historical Halex Pathway

Caption: The classical two-step synthesis of TFMPs from picolines.

Representative Protocol: Vapor-Phase Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine [4][9]

-

Reactor Setup: A vapor-phase reactor, often a fluidized bed reactor, is charged with a transition metal-based catalyst, such as iron fluoride.[4]

-

Preheating: The reactor is heated to a high temperature, typically above 300°C.

-

Reagent Introduction: A stream of gaseous 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride (HF) is introduced into the reactor.

-

Reaction: The reactants pass over the heated catalyst bed, where the chlorine-fluorine exchange occurs.

-

Quenching and Isolation: The gaseous product stream exits the reactor and is cooled. The desired product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is separated from byproducts and unreacted starting materials, typically through distillation.

Strategy 2: Pyridine Ring Construction from Trifluoromethylated Building Blocks

An alternative and often more regioselective approach is to construct the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This method provides access to a wider range of isomers that may be difficult to obtain through the Halex route.

Causality and Experimental Rationale: The primary driver for this strategy is regiochemical control. By starting with a small, fluorinated building block, the final positions of the substituents on the pyridine ring are precisely determined by the cyclocondensation reaction partners. This avoids the formation of isomeric mixtures that can occur during the chlorination or functionalization of a pre-formed pyridine ring. Commonly used building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[4][10]

Diagram 2: Cyclocondensation Workflow

Caption: Building the TFMP ring from a pre-fluorinated precursor.

Representative Protocol: Kröhnke Annulation for 2-Trifluoromethylpyridines [11][12]

-

Reagent Preparation: In a reaction vessel, combine the α,β-unsaturated ketone (chalcone), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate in a suitable solvent like ethanol.

-